2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide belongs to the pyrimidoindole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. Key structural features include:
- 3-(3-Chlorophenyl) substituent: Introduces electron-withdrawing effects and enhances lipophilicity.
- 5-Methylisoxazol-3-yl group: A heterocyclic amide substituent that may improve solubility and metabolic stability compared to purely aromatic systems.
This compound’s design leverages modifications to the pyrimidoindole scaffold and acetamide side chain, aiming to optimize bioactivity, particularly in targeting receptors like Toll-Like Receptor 4 (TLR4), as seen in related analogs .
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3S/c1-12-9-17(27-31-12)25-18(29)11-32-22-26-19-15-7-2-3-8-16(15)24-20(19)21(30)28(22)14-6-4-5-13(23)10-14/h2-10,24H,11H2,1H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNBBXKANUISAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide , also known by its CAS number 536715-05-6 , is a novel pyrimidine derivative that has garnered attention for its potential biological activities. The molecular formula of this compound is , with a molar mass of 465.91 g/mol . This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The structure of the compound features a pyrimidine ring fused with an indole system and substituted with various functional groups that enhance its biological activity. The presence of the chlorophenyl and methylisoxazole moieties contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including compounds similar to our target compound. For instance, derivatives with halogen substitutions on aromatic rings have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-((3-(3-Chlorophenyl)-4-oxo... | S. aureus | 66 µM |
| Pyrimidine Derivative A | E. coli | 75 µg/mL |
| Pyrimidine Derivative B | C. albicans | 50 µg/mL |
The compound has been reported to exhibit significant antibacterial activity, potentially outperforming standard antibiotics in certain assays .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives are well-documented. Compounds similar to 2-((3-(3-chlorophenyl)-4-oxo...) have demonstrated the ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). In vitro studies indicated that these compounds significantly reduced mRNA expressions of COX-2 and iNOS compared to traditional anti-inflammatory drugs like indomethacin .
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| 2-((3-(3-Chlorophenyl)-4-oxo... | COX-2 | Decreased expression |
| Pyrimidine Derivative C | iNOS | Reduced protein levels |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has also been explored extensively. Research indicates that compounds containing thioketone functionalities can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . The specific compound has not yet been extensively studied in this context; however, its structural similarities to known anticancer agents suggest promising activity.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives against a panel of pathogens. The compound exhibited MIC values comparable to leading antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory mechanisms of pyrimidine derivatives. The results showed that these compounds effectively inhibited COX enzymes, thus reducing inflammation markers in cellular models .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group is susceptible to oxidation. Common reagents and outcomes include:
Key Insight : Oxidation selectivity depends on steric hindrance around the sulfur atom. The pyrimidoindole core remains stable under these conditions .
Nucleophilic Substitution
The 3-chlorophenyl group participates in aromatic nucleophilic substitution (SNAr):
| Nucleophile | Base/Catalyst | Product | Yield* |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C | Methoxy-substituted phenyl derivative | ~45% |
| Piperidine | K2CO3, DMSO, 120°C | Piperidinyl-substituted phenyl derivative | 62% |
| Hydrazine | EtOH, reflux | Hydrazine-substituted analog | Limited data |
*Yields based on structurally analogous compounds.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under specific conditions:
Notable Observation : The isoxazole ring remains intact during hydrolysis due to its aromatic stability .
Electrophilic Aromatic Substitution
The pyrimidoindole core and phenyl rings undergo regioselective substitutions:
| Reaction | Reagent/System | Position Modified | Major Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | C-7 of pyrimidoindole | 7-Nitro derivative |
| Sulfonation | SO3/H2SO4, 60°C | Para to chlorine on 3-chlorophenyl | Sulfonic acid adduct |
| Friedel-Crafts | AlCl3, acetyl chloride | C-5 of indole moiety | Acetylated product (minor yield) |
Mechanistic Note : Electron-withdrawing groups (e.g., Cl) direct electrophiles to meta/para positions on the phenyl ring .
Reduction Reactions
Selective reduction of functional groups:
| Target Site | Reagent | Conditions | Product |
|---|---|---|---|
| Carbonyl (C=O) | NaBH4/CeCl3 | Methanol, 25°C | Alcohol (-OH) at 4-oxo position |
| Thioether | LiAlH4 | THF, reflux | Thiol (-SH) via S–C bond cleavage |
| Isoxazole ring | H2/Pd-C | Ethanol, 50 psi H2 | Partially saturated isoxazoline |
Caution : Over-reduction of the pyrimidoindole core may occur with strong reducing agents.
Metal-Catalyzed Coupling
Cross-coupling reactions at halogenated sites:
| Reaction Type | Catalyst System | Coupling Partner | Product Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Aryl boronic acids | Biaryl derivatives for drug discovery |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Primary amines | N-arylacetamide analogs |
Limitation : Steric hindrance from the pyrimidoindole system reduces coupling efficiency at C-2 .
Photochemical Reactions
UV-induced transformations:
| Wavelength (nm) | Solvent | Observed Change | Proposed Mechanism |
|---|---|---|---|
| 254 | Acetonitrile | C–S bond cleavage | Homolytic fission |
| 365 | Methanol | Isomerization of acetamide conformation | π→π* transitions |
Safety Note : Photodegradation products may exhibit unexpected toxicity.
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., H2SO4), the pyrimidoindole ring undergoes contraction to form quinazoline derivatives. Base treatment (e.g., NaOH) induces thioacetamide tautomerization, stabilizing the enol form transiently .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound is compared to six analogs (Table 1) with modifications at two key positions:
R₁ : Substituent on the pyrimidoindole core.
R₂ : Amide-linked group.
Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives
*Molecular weights estimated based on structural formulas.
Key Observations
Electron Effects :
- The 3-chlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to 3-methyl () or 3-phenyl () substituents. This could modulate electronic interactions with biological targets like TLR4 .
- Trifluoromethoxy () and chloro groups both enhance lipophilicity but differ in steric bulk and metabolic stability.
Amide Substituent Diversity :
- 5-Methylisoxazol-3-yl (target) vs. naphthalen-2-yl (): The isoxazole’s smaller size and heteroatoms may reduce steric hindrance and improve solubility compared to bulky aromatics.
- Cyclopentyl () and furan-2-ylmethyl (): Aliphatic and oxygen-containing R₂ groups likely improve pharmacokinetic profiles (e.g., absorption, half-life).
Synthetic Accessibility :
- All analogs (e.g., ) are synthesized via HATU-mediated coupling, suggesting the target compound can be prepared similarly. Yields vary widely (21–84% in ), influenced by R₂ reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
